Cas no 22929-52-8 (Dihydrofuran-3(2H)-one)
Dihydrofuran-3 (2H) -one (3-oxotetrahydrofuran) can be used to synthesize cyclic ketone inhibitors that inhibit the serine protease plasmin
Dihydrofuran-3(2H)-one structure
Dihydrofuran-3(2H)-one Properties
Names and Identifiers
-
- Dihydro-3(2H)-furanone
- 3-Oxotetrahydrofuran
- Tetrahydrofuran-3-one
- dihydrofuran-3(2H)-one
- oxolan-3-one
- 3-ketotetrahydrofuran
- 3-Oxo-1,4-epoxybutane
- dihydrofuran-3-one
- Tetrahydrofuran-3-yloxy
- tetrahydrofuran-4-one
- Dihydro-furan-3-one
- 3(2H)-Furanone, dihydro-
- 3(2H)-Furanone, dihydro
- JLPJFSCQKHRSQR-UHFFFAOYSA-N
- oxotetrahydrofuran
- Oxolane-3-one
- tetrahydrofuran-3 -one
- PubChem15127
- dihydrofuran-3(2 H)-one
- dihydrofuran-3 (2H)-one
- KSC494Q0N
- 4,5-dihydro-3(2h)-furanone
- EN300-70361
- T2971
- BCP14176
- HY-33900
- FT-0600069
- AM20090235
- PS-9364
- SY003100
- CS-D1574
- PB17440
- 22929-52-8
- AKOS006282737
- CHEBI:166530
- DTXSID80336157
- MFCD07778393
- DB-006516
- STL557038
- BBL103228
- 4,5-Dihydro-3(2H)-furanone; Dihydro-3(2H)-furanone; Dihydrofuran-3-one; Oxolan-3-one
- +Expand
-
- MFCD07778393
- JLPJFSCQKHRSQR-UHFFFAOYSA-N
- 1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2
- O1C([H])([H])C(C([H])([H])C1([H])[H])=O
Computed Properties
- 86.03680
- 0
- 2
- 0
- 86.036779430g/mol
- 6
- 67.9
- 0
- 0
- 0
- 0
- 0
- 1
- -0.4
- 26.3
Experimental Properties
- -0.02420
- 26.30000
- 1.4
- 68°C/60mmHg(lit.)
- No data available
- 56.3℃
- Pale-yellow to Yellow-brown Solid
- 1.12
Dihydrofuran-3(2H)-one Security Information
- GHS02 GHS07
- S23;S26;S36/37/39
- S23-S26-S36/37/39
- R22; R36/37/38
- Xn
- UN 1993
- H226-H315-H319
- P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- warning
- Inert atmosphere,2-8°C
- III
- R22;R36/37/38
- Warning
- 3
Dihydrofuran-3(2H)-one Customs Data
- 2932190090
-
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Dihydrofuran-3(2H)-one Price
Dihydrofuran-3(2H)-one Suppliers
BTC Pharmaceuticals Technology Co.,Ltd
Audited Supplier
(CAS:22929-52-8)
MENG XIANG RUI
15716293042
sales16@btcpharm.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:22929-52-8)
A LA DING
anhua.mao@aladdin-e.com
YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
Audited Supplier
(CAS:22929-52-8)
TU MENG TING
15102763473
1400868822@qq.com
WU HAN XIN XIN JIA LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:22929-52-8)
WANG JING LI
13207195831
wjyxxjl@foxmail.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:22929-52-8)
TANG SI LEI
15026964105
2881489226@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier
(CAS:22929-52-8)
CAO HAI YAN
19952847550
2143087160@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:22929-52-8)
XU NV SHI
15221998634
1986399151@qq.com
Dihydrofuran-3(2H)-one Related Literature
-
1. Lewis acid mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H?)-ones.Daniel G. McCarthy,Cornelius C. Collins,Joan P. O’Driscoll,Simon E. Lawrence J. Chem. Soc. Perkin Trans. 1 1999 3667
-
2. Photoreaction of 1-aryl 1,3-diketones. Trapping reaction of the biradicals generated in the type II reaction with oxygenMichikazu Yoshioka,Kazuhiko Funayama,Tadashi Hasegawa J. Chem. Soc. Perkin Trans. 1 1989 1411
-
3. Structural requirements for the photochemical ring expansion of dihydrofuran-3(2H)-ones to cyclic acetalsPeter Yates,Ashok K. Verma,Janet C. L. Tam J. Chem. Soc. Chem. Commun. 1976 933
-
Wen-Bo Shen,Xiang-Ting Tang Org. Biomol. Chem. 2019 17 7106
-
5. Lewis acid mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H?)-ones.Daniel G. McCarthy,Cornelius C. Collins,Joan P. O’Driscoll,Simon E. Lawrence J. Chem. Soc. Perkin Trans. 1 1999 3667
-
6. Photolysis of dihydrothiophen-3(2H)-onesPeter Yates,Yock C. Toong J. Chem. Soc. Chem. Commun. 1978 205
-
Lei Qin,Lunjie Wu,Yao Nie,Yan Xu Catal. Sci. Technol. 2021 11 2637
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
-
Nusrah Hussain,Mahmud M. Hussain,Patrick J. Carroll,Patrick J. Walsh Chem. Sci. 2013 4 3946
-
Dengqi Xue,Rongqi Liu,Denggao Zhang,Ning Li,Yijie Xue,Qianwei Ge,Liming Shao Org. Biomol. Chem. 2021 19 8597
22929-52-8 (Dihydrofuran-3(2H)-one) Related Products
- 129894-61-7((1S)-2-amino-1-(3-nitrophenyl)ethan-1-ol)
- 111047-54-2((S)-Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate)
- 185836-75-3((R)-4-(Tert-Butoxy)-2-methyl-4-oxobutanoic acid)
- 131633-88-0(3-piperazin-1-yl-1H-indazole)
- 1068-69-5(Tris-trimethylsilanyl-methane)
- 155366-01-1(1,4-Dioxaspiro[4.5]decan-8-ol,8-(3,5-difluorophenyl)-)
- 194350-95-3(1-Piperazinecarboxylicacid, 4-ethyl-3-oxo-, 1,1-dimethylethyl ester)
- 120796-97-6(Big Endothelin-1 (1-38), human)
- 123333-70-0(Sodium 4-Aminobenzenesulfonate Hydrate)
- 172155-07-6(2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:22929-52-8)Dihydrofuran-3(2H)-one
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:22929-52-8)Dihydrofuran-3(2H)-one
99%
250.0g
179.0